(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate
Overview
Description
The compound seems to be a complex organic molecule with several functional groups including an isoxazole ring, a benzo[d][1,3]dioxol-5-yl group, and a phenoxy group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups . The benzo[d][1,3]dioxol-5-yl group, for example, is a fused ring system with oxygen atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the isoxazole ring and the benzo[d][1,3]dioxol-5-yl group . Isoxazole rings can participate in various reactions including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It is suggested that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Pharmacokinetics
The bioavailability of similar compounds is often influenced by factors such as molecular structure, solubility, and stability .
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines . This suggests that the compound may have significant molecular and cellular effects, potentially inducing apoptosis and causing cell cycle arrest .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .
Advantages and Limitations for Lab Experiments
One of the primary advantages of using (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes or proteins. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are numerous future directions for the study of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the further exploration of its potential applications in various fields of scientific research, including drug discovery, molecular biology, and neuroscience. Additionally, future research could focus on understanding the mechanism of action of this compound in greater detail, as well as identifying potential side effects and toxicity concerns.
Scientific Research Applications
(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate has been extensively studied for its potential applications in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Potential mechanisms could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-14(2)15-3-6-18(7-4-15)25-12-22(24)26-11-17-10-20(29-23-17)16-5-8-19-21(9-16)28-13-27-19/h3-10,14H,11-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXPEDUAHJISHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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